An In-depth Technical Guide to Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX)
An In-depth Technical Guide to Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro(2-methyl-3-oxahexanoic) acid, also widely known by its trade name GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA) in various industrial processes, most notably as a processing aid in the manufacturing of high-performance fluoropolymers such as Teflon.[1] Structurally, it is a perfluoroalkyl ether carboxylic acid (PFECA).[2] While designed to be less bioaccumulative than its predecessors, GenX has raised environmental and health concerns due to its persistence and detection in various environmental matrices.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, and known biological effects, with a focus on experimental data and methodologies relevant to the scientific community.
Chemical Structure and Identification
Perfluoro(2-methyl-3-oxahexanoic) acid is characterized by a six-carbon backbone with an ether linkage and a carboxylic acid functional group. All hydrogen atoms on the alkyl chain are substituted with fluorine.
Synonyms: Hexafluoropropylene oxide dimer acid (HFPO-DA), 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, PFPrOPrA, FRD-903.[2][5]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
| CAS Number | 13252-13-6 |
| Molecular Formula | C₆HF₁₁O₃ |
| Molecular Weight | 330.05 g/mol |
| SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
| InChI Key | CSEBNABAWMZWIF-UHFFFAOYSA-N |
Physicochemical and Toxicological Properties
The physicochemical properties of Perfluoro(2-methyl-3-oxahexanoic) acid contribute to its environmental mobility and persistence. Toxicological studies, primarily in animal models and in vitro systems, have highlighted several potential health concerns.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 60 °C at 10 mmHg | [5] |
| Density | 1.748 g/cm³ (predicted) | [5] |
| Vapor Pressure | 0.282 mmHg at 25 °C | [5] |
| pKa | -1.36 ± 0.10 (predicted) | [5] |
| Solubility | Soluble in DMSO, Ethanol, PBS (pH 7.2), DMF | [2] |
Table 3: Toxicological Profile
| Endpoint | Observation | Source(s) |
| Acute Oral Toxicity (Rat) | LD₅₀: >5000 mg/kg | [7] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [8] |
| Carcinogenicity | Associated with liver, pancreatic, and testicular cancer in animal studies | [7] |
| Developmental Toxicity | Can cross the placenta and is associated with low birth weight and neonatal mortality in rats | [9] |
| Hepatotoxicity | Induces hepatomegaly and alters lipid metabolism | [9] |
| Endocrine Disruption | Known endocrine disruptor | [10] |
| Aquatic Toxicity (Zebrafish) | LC₅₀ = 7,651 mg/L | [2] |
Biological Effects: Apoptosis and Oxidative Stress
A growing body of evidence indicates that Perfluoro(2-methyl-3-oxahexanoic) acid can induce apoptosis and oxidative stress in various cell types. A key study demonstrated these effects in the human hepatoma cell line, HepG2.
Induction of Apoptosis
Exposure of HepG2 cells to Perfluoro(2-methyl-3-oxahexanoic) acid resulted in a dose- and time-dependent decrease in cell viability and an increase in apoptosis.[11] The mechanism appears to involve the intrinsic mitochondrial pathway.[11]
Generation of Reactive Oxygen Species (ROS)
The compound was also shown to increase the intracellular levels of reactive oxygen species (ROS) in a dose-dependent manner, indicating the induction of oxidative stress.[11]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Apoptosis Induction
Based on experimental findings in HepG2 cells, a putative signaling pathway for Perfluoro(2-methyl-3-oxahexanoic) acid-induced apoptosis is proposed. The pathway involves the generation of ROS, which in turn triggers the mitochondrial apoptotic cascade.
Caption: Proposed intrinsic apoptosis pathway induced by GenX.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of Perfluoro(2-methyl-3-oxahexanoic) acid in a cell line such as HepG2.
Caption: Workflow for in vitro cytotoxicity assessment of GenX.
Experimental Protocols
Cell Culture and Treatment for Cytotoxicity Studies
This protocol is adapted from a study on HepG2 cells.[11]
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Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
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Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁵ cells/mL and cultured for 24 hours.
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Treatment: A stock solution of Perfluoro(2-methyl-3-oxahexanoic) acid is prepared in a suitable solvent (e.g., DMSO). The stock solution is then diluted in the culture medium to final concentrations ranging from 40 to 500 µM. Cells are exposed to the treatment medium for specified durations (e.g., 12 and 48 hours). A vehicle control (medium with the solvent) is run in parallel.
Cell Viability Assay (CCK-8)
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Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
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The plates are incubated for 1-4 hours at 37°C.
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The absorbance at 450 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.
Intracellular ROS Measurement (DCFH-DA Assay)
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After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
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Cells are incubated with 100 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
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The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Apoptosis Analysis by Flow Cytometry
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Following treatment, both floating and adherent cells are collected.
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Cells are washed with cold PBS and resuspended in binding buffer.
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Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Gene Expression Analysis by RT-qPCR
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Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
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cDNA is synthesized from the total RNA using a reverse transcription kit.
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Quantitative real-time PCR (RT-qPCR) is performed using specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, p53, CHOP) and a housekeeping gene (e.g., GAPDH) for normalization.
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The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
Perfluoro(2-methyl-3-oxahexanoic) acid (GenX) is a compound of significant interest to researchers in environmental science, toxicology, and drug development due to its widespread use and potential health effects. This guide provides a foundational understanding of its chemical nature and biological activities, with a focus on its ability to induce apoptosis and oxidative stress. The provided experimental protocols and workflow diagrams offer a practical starting point for further investigation into the mechanisms of its toxicity and for the development of potential screening assays. As research into the biological effects of GenX and other PFAS continues, a thorough understanding of their molecular interactions will be crucial for assessing their risk and developing strategies for mitigation.
References
- 1. Perfluorooctanoic acid induces cell death in TM3 cells via the ER stress-mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure single-cell metabolomics mass spectrometry reveals HFPO-DA toxicity mechanisms - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Perfluorooctanoic acid-induced cell death via the dual roles of ROS-MAPK/ERK signaling in ameloblast-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression profiles in rat liver treated with perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
